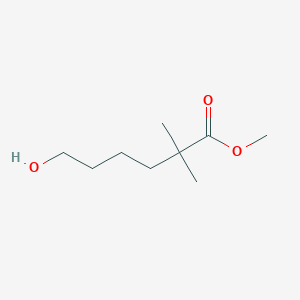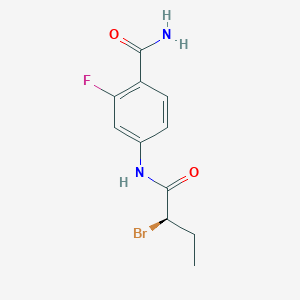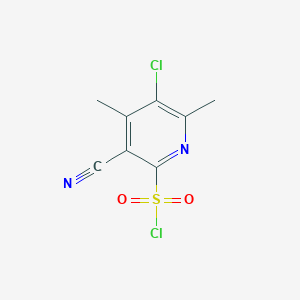
5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a sulfonyl chloride functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride typically involves multiple steps. One common method is the oxidative chlorination of the corresponding pyridine derivative. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Various nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Amines: Resulting from the reduction of the cyano group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is utilized in the production of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mécanisme D'action
The mechanism by which 5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Lacks the chlorine atom.
5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride.
4,6-Dimethylpyridine-2-sulfonyl chloride: Lacks the cyano group.
Uniqueness: 5-Chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride is unique due to the combination of its chloro, cyano, and methyl substituents on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C8H6Cl2N2O2S |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-4-6(3-11)8(15(10,13)14)12-5(2)7(4)9/h1-2H3 |
Clé InChI |
PTUUHGLHXOXWGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


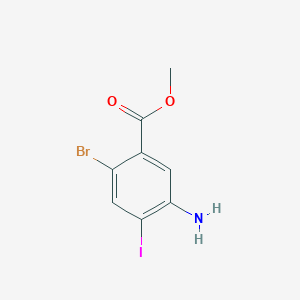
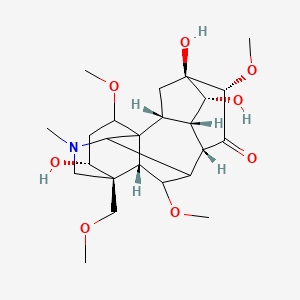

![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
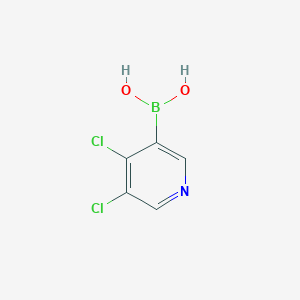
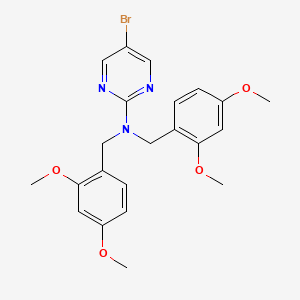
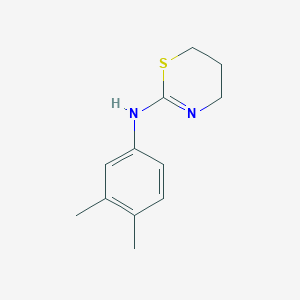
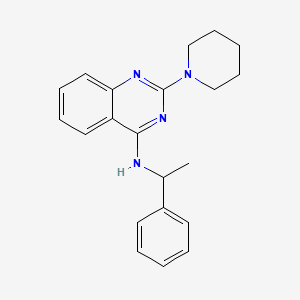
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
